Cyhalothrin-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyhalothrin-d5 is an isotope-labeled analog of the pyrethroid insecticide cyhalothrin, wherein five phenoxy protons of the cyhalothrin moiety are replaced by deuterium . This compound is primarily used in scientific research for the quantitative analysis of pesticides through isotope dilution mass spectrometry (IDMS) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyhalothrin-d5 involves the deuteration of the phenoxy group in cyhalothrin. This process typically requires the use of deuterated reagents and solvents to replace the hydrogen atoms with deuterium . The reaction conditions often include the use of a deuterated base and a deuterated solvent under controlled temperature and pressure to ensure the complete incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction vessels to maintain the integrity of the deuterium atoms . The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
Cyhalothrin-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form deuterated alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the deuterium atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines are used in the presence of a suitable catalyst.
Major Products
Oxidation: Deuterated oxides.
Reduction: Deuterated alcohols.
Substitution: Various deuterated derivatives depending on the nucleophile used.
Scientific Research Applications
Cyhalothrin-d5 is widely used in scientific research, particularly in the following fields:
Mechanism of Action
Cyhalothrin-d5, like its non-deuterated counterpart, exerts its effects by disrupting the functioning of the nervous system in insects. It acts as a fast-acting axonic excitotoxin by preventing the closure of the voltage-gated sodium channels in axonal membranes . This leads to prolonged depolarization, resulting in paralysis and death of the insect .
Comparison with Similar Compounds
Similar Compounds
Cyhalothrin: The non-deuterated analog of cyhalothrin-d5, used widely as a pesticide.
Lambda-cyhalothrin: An isomer of cyhalothrin with similar insecticidal properties.
Gamma-cyhalothrin: Another isomer with higher insecticidal activity.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in isotope dilution mass spectrometry (IDMS) for accurate quantitative analysis . The deuterium atoms provide a distinct mass difference that allows for precise tracking and measurement in complex matrices .
Properties
Molecular Formula |
C23H19ClF3NO3 |
---|---|
Molecular Weight |
454.9 g/mol |
IUPAC Name |
[cyano-[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl] 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/b19-12-/i3D,4D,5D,8D,9D |
InChI Key |
ZXQYGBMAQZUVMI-DDTMAYSRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=CC(=C2)C(C#N)OC(=O)C3C(C3(C)C)/C=C(/C(F)(F)F)\Cl)[2H])[2H] |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.